
1-(4-Amino-2-methylquinolin-3-yl)ethanol
Overview
Description
1-(4-Amino-2-methylquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H14N2O, features a quinoline core substituted with an amino group, a methyl group, and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methylquinolin-3-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of 4-amino-2-methylquinoline, which is then subjected to a reduction reaction to introduce the ethanol group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques like chromatography are used to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-methylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to modify the quinoline ring or the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products may involve further hydrogenated quinoline derivatives.
- Substitution reactions yield various substituted quinoline derivatives.
Scientific Research Applications
1-(4-Amino-2-methylquinolin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylquinolin-3-yl)ethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
1-(4-Amino-2-methylquinolin-3-yl)ethanone: A closely related compound with similar structural features.
Uniqueness: 1-(4-Amino-2-methylquinolin-3-yl)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol moiety, in particular, allows for specific interactions and modifications that are not possible with other similar compounds.
Properties
IUPAC Name |
1-(4-amino-2-methylquinolin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6,8,15H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNUFQNISVSNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)
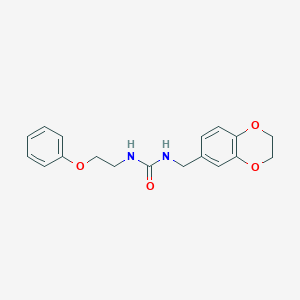
![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)
![4-[(4-nitrophenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7547380.png)
![Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B7547394.png)
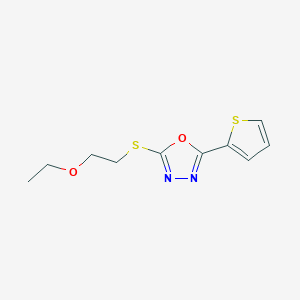
![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)
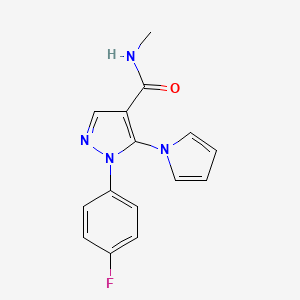
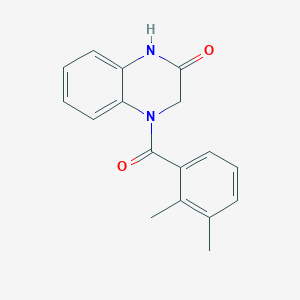
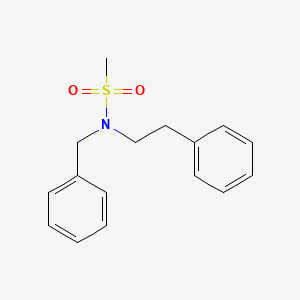
![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)
